Lipophilicity (XLogP3): Quantified Difference Between Pentanoyl and Acetyl Homologues
The target compound exhibits a computed lipophilicity (XLogP3) of 1.3, representing a 1.4 log unit increase compared to its shorter-chain acetyl analogue, 1-(1,2-oxazolidin-2-yl)ethan-1-one, which has an XLogP3 of -0.1 [1]. This quantitative shift from a notably hydrophilic to a moderately lipophilic profile has profound implications for passive membrane permeability and non-specific protein binding, making the pentanoyl derivative a more suitable candidate for programs requiring enhanced cell penetration [2].
| Evidence Dimension | Partition coefficient (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(1,2-Oxazolidin-2-yl)ethan-1-one (acetyl analogue): XLogP3 = -0.1 |
| Quantified Difference | Δ XLogP3 = 1.4 |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2019.06.18). |
Why This Matters
This large difference impacts absorption, distribution, and target engagement, proving the pentanoyl homologue is not a functional substitute for the acetyl form in biological assays.
- [1] PubChem. (2026). Computed Properties for CID 104103698 and CID 536843. XLogP3 values. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
